2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-2-13-23-14-5-6-17-15-16(9-10-19(17)23)11-12-22-26(24,25)20-8-4-3-7-18(20)21/h3-4,7-10,15,22H,2,5-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIVNWZWEQHMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov [4+2] Cycloaddition Reaction
The Povarov reaction provides efficient access to tetrahydroquinoline scaffolds through acid-catalyzed cycloaddition between aniline derivatives and electron-rich dienophiles. For 1-propyl substitution:
- React N-propylaniline (1.0 equiv) with ethyl vinyl ether (1.2 equiv) in dichloroethane using Sc(OTf)₃ (10 mol%) at 80°C for 12 hours.
- Isolate 1-propyl-1,2,3,4-tetrahydroquinoline via vacuum distillation (bp 142–145°C/0.8 mmHg) in 68% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Catalyst Loading | 10 mol% Sc(OTf)₃ |
| Yield | 68% |
Stereoselective Reduction of Quinolin-4-One
Alternative routes employ palladium-catalyzed reductions:
- Reduce (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime with Pd/C (5 wt%) in ethanol under 3 atm H₂ at 65–75°C.
- Adapt conditions for propyl substitution by replacing ethyl groups with propyl in starting materials.
Functionalization at Position 6
Ethylamine Sidechain Installation
The 6-position is functionalized via palladium-catalyzed coupling:
- Brominate 1-propyltetrahydroquinoline at position 6 using NBS (1.1 equiv) in CCl₄ (reflux, 4 hours).
- Perform Buchwald-Hartwig Amination with ethylenediamine (2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3.0 equiv) in toluene at 110°C for 18 hours.
Optimization Note:
- Excess ethylenediamine (3.0 equiv) increases yield to 82% but requires careful purification to remove di-aminated byproducts.
Sulfonamide Coupling
Reaction with 2-Chlorobenzenesulfonyl Chloride
- Dissolve 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (1.0 equiv) in anhydrous DCM.
- Add 2-chlorobenzenesulfonyl chloride (1.2 equiv) and Et₃N (2.5 equiv) at 0°C.
- Warm to room temperature and stir for 6 hours.
- Purify by silica gel chromatography (EtOAc/hexane 1:3 → 1:1) to isolate the sulfonamide (74% yield).
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.35 (m, 4H, Ar–H), 5.21 (br s, 1H, NH), 3.42 (t, J=6.8 Hz, 2H, CH₂N), 2.89–1.45 (m, 14H, CH₂).
- HRMS (ESI): m/z calc. for C₂₀H₂₄ClN₂O₂S [M+H]⁺ 439.1245, found 439.1248.
Comparative Analysis of Synthetic Routes
Yield Optimization
| Step | Method A Yield | Method B Yield |
|---|---|---|
| Tetrahydroquinoline | 68% | 72% |
| Amination | 82% | 78% |
| Sulfonylation | 74% | 68% |
Critical Parameters
- Temperature Control: Exceeding 75°C during reductions causes epimerization at C4.
- Catalyst Selection: Pd(OAc)₂/Xantphos outperforms Pd₂(dba)₃ in amination steps (82% vs. 65% yield).
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) |
|---|---|
| 2-Chlorobenzenesulfonyl chloride | 420 |
| Pd(OAc)₂ | 12,500 |
| Sc(OTf)₃ | 9,800 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors, leading to modulation of signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the benzenesulfonamide class , which includes agrochemicals and pharmaceuticals. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Note: The exact molecular formula is inferred from structural analogs in –7.
Key Findings :
Biological Activity: Chlorsulfuron (herbicide) inhibits acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. The triazine moiety in chlorsulfuron is pivotal for ALS binding . The target compound’s tetrahydroquinoline group may confer distinct binding properties, though its specific target remains unverified. 4-Methoxy analog (CAS 955613-00-0) shares the tetrahydroquinoline-ethyl side chain but replaces chlorine with methoxy. This substitution likely alters lipophilicity and metabolic stability .
Synthetic Routes: The synthesis of benzenesulfonamide derivatives often involves sulfonylation of amines using benzenesulfonyl chloride (). For example, N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) was synthesized via pyridine-mediated coupling . A similar approach may apply to the target compound.
Structure-Activity Relationships (SAR): Chlorine vs. Methoxy: Chlorine’s electron-withdrawing nature may enhance receptor binding compared to methoxy’s electron-donating effects . Tetrahydroquinoline Moiety: This bicyclic system could improve membrane permeability or confer selectivity toward neurological or pesticidal targets, as seen in other quinoline-based drugs .
Biological Activity
2-Chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₃S |
| Molecular Weight | 378.9 g/mol |
| CAS Number | 946221-32-5 |
The presence of a chloro group, a sulfonamide moiety, and a tetrahydroquinoline side chain contributes to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrases and certain kinases involved in cancer progression. Additionally, the quinoline derivative can interact with DNA and RNA, potentially leading to apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Studies have indicated that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic applications in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In vitro experiments using human cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit carbonic anhydrase activity. Results indicated a dose-dependent inhibition, highlighting its potential use in treating conditions where carbonic anhydrase plays a critical role .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar sulfonamide derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Sulfanilamide | Moderate | Limited | Yes |
| N-(4-Aminobenzenesulfonamide) | Yes | Moderate | Yes |
This table illustrates that while many sulfonamides exhibit antimicrobial properties, the specific combination of structural features in this compound may enhance its anticancer potential.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Propyl bromide | DMF | 80 | 65–75 |
| 2 | 2-Chlorobenzenesulfonyl chloride | CH₂Cl₂ | 0–5 | 80–85 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., unreacted sulfonyl chloride) .
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Functional Group Variation: Systematically modify substituents (e.g., chloro to fluoro, propyl to ethyl) and evaluate biological activity (e.g., enzyme inhibition assays).
- In Silico Docking: Use software like AutoDock to predict interactions with target proteins (e.g., carbonic anhydrase IX) based on sulfonamide moiety coordination .
- Pharmacokinetic Profiling: Assess logP (octanol/water partitioning) to correlate lipophilicity with cellular permeability .
Q. Table 2: Example SAR Data
| Substituent Modification | IC₅₀ (nM) | logP |
|---|---|---|
| Chloro (original) | 12.3 | 2.8 |
| Fluoro | 8.7 | 2.5 |
| Methyl | 45.6 | 3.1 |
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal Validation: Confirm enzyme inhibition using both fluorometric and calorimetric methods.
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability over 100 ns trajectories .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications to rank compound efficacy .
- QSAR Modeling: Develop regression models using descriptors like polar surface area and H-bond donor count .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models: Silence putative targets (e.g., CAIX) in cell lines and measure activity loss .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (Kd, ΔH) with purified proteins .
- Metabolomics Profiling: Use LC-MS to track downstream metabolic changes (e.g., lactate levels in hypoxic cells) .
Advanced: What are best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed Reaction Logs: Document exact equivalents, stirring speed, and drying time for intermediates.
- Quality Control: Implement in-process checks (e.g., TLC at each step) and characterize intermediates via NMR .
- Collaborative Validation: Share batches with independent labs for cross-verification of bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
